H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH
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Overview
Description
The compound H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH is a synthetic peptide composed of multiple amino acids This peptide sequence includes lysine, leucine, and alanine in their D-forms, which are the mirror images of their naturally occurring L-forms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (D-Lys) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (D-Leu) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may be scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Chemical Reactions Analysis
Types of Reactions
The compound H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the lysine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
Scientific Research Applications
The compound H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling.
Medicine: Explored for its therapeutic potential, including as a drug delivery vehicle or antimicrobial agent.
Industry: Utilized in the development of novel materials, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH depends on its specific application. In a biological context, the peptide may interact with cellular receptors or enzymes, influencing signaling pathways and cellular functions. The D-form amino acids may confer resistance to enzymatic degradation, enhancing the peptide’s stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH: A shorter peptide with similar amino acid composition.
H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH: A peptide with one additional D-Leu-D-Ala-D-Lys sequence.
Uniqueness
The uniqueness of H-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-D-Lys-D-Leu-D-Ala-D-Lys-D-Leu-D-Ala-D-Lys-OH lies in its specific sequence and length, which may confer unique structural and functional properties. The presence of multiple lysine residues can enhance its binding affinity to negatively charged molecules, while the D-form amino acids provide stability against proteolytic enzymes.
Properties
Molecular Formula |
C72H138N20O15 |
---|---|
Molecular Weight |
1524.0 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1 |
InChI Key |
HJGYUFLSCLNDHT-PHLURGDWSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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